molecular formula C14H22N2O3S B5151106 N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide CAS No. 6167-53-9

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide

Cat. No.: B5151106
CAS No.: 6167-53-9
M. Wt: 298.40 g/mol
InChI Key: XGAHVDACCNILEK-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group, a methylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method starts with the reaction of 4-methyl-N-methylsulfonylaniline with diethylamine in the presence of a suitable catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-methoxy-N-methylethanaminium bis(trifluoromethyl)sulfonyl]azanide
  • N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bis(trifluoromethyl)sulfonyl]amide

Uniqueness

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-15(6-2)14(17)11-16(20(4,18)19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAHVDACCNILEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367498
Record name N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6167-53-9
Record name N,N-diethyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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